1,3,5-Trinitro-2,4,6-tripicrylbenzene

描述

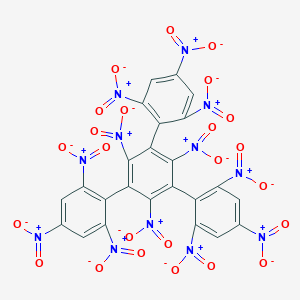

1,3,5-Trinitro-2,4,6-tripicrylbenzene is a highly nitrated aromatic compound known for its explosive properties. It is a polynitropolyphenyl compound that exhibits excellent thermal stability and high initiation sensitivity, making it suitable for use in various explosive applications .

准备方法

Synthetic Routes and Reaction Conditions

1,3,5-Trinitro-2,4,6-tripicrylbenzene is synthesized through a multi-step nitration process. The synthesis typically involves the nitration of a precursor compound, such as 1,3,5-trichlorobenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. Safety measures are crucial due to the compound’s explosive nature .

化学反应分析

Types of Reactions

1,3,5-Trinitro-2,4,6-tripicrylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of triamino derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Various oxidation products depending on the reaction conditions.

Reduction: Triamino derivatives.

Substitution: Substituted aromatic compounds with different functional groups.

科学研究应用

1,3,5-Trinitro-2,4,6-tripicrylbenzene (commonly referred to as TATB) is a significant compound in the field of energetic materials, particularly in military applications. This article delves into its properties, synthesis, and various applications, supported by comprehensive data and case studies.

Synthesis of TATB

The synthesis of TATB involves several methods, primarily focusing on nitration and amination processes. The following table summarizes key synthesis routes:

| Method | Description | Yield |

|---|---|---|

| Nitration of Picryl Compounds | Reacting picrylhalides with trihalotrinitrobenzene under controlled conditions. | High |

| Ammonolysis of Trichlorobenzene | Using ammonium hydroxide to convert trichloro derivatives into TATB. | Moderate to High |

| Emulsion Techniques | Utilizing emulsions for improved reaction efficiency. | Variable |

Case Studies in Synthesis

- Nitration Process : Research indicates that nitration can be optimized by controlling temperature and reagent concentrations to enhance yield while minimizing by-products .

- Ammonolysis : A study highlighted the use of ultrasonic mixing during ammonolysis, significantly improving the particle size distribution of TATB, which is crucial for its performance in explosives .

Military Applications

- Explosive Formulations : TATB is widely used in military explosives due to its insensitivity to shock and heat. It is often combined with other energetic materials to create composite explosives .

- Warhead Components : Its stability makes it ideal for use in warhead fuzes and as a primary explosive component in insensitive munitions .

Civilian Applications

- Demolition and Blasting : Due to its controlled detonation characteristics, TATB finds use in civilian demolition operations where safety is a concern .

- Research and Development : TATB serves as a subject for various studies aimed at understanding explosive behavior and developing new materials with enhanced performance characteristics .

Summary of Applications

| Application Area | Details |

|---|---|

| Military Explosives | Used in formulations requiring high stability and low sensitivity. |

| Civilian Demolition | Safe alternative for controlled demolitions. |

| Research | Subject of studies focused on explosive properties and synthesis improvements. |

作用机制

The mechanism of action of 1,3,5-Trinitro-2,4,6-tripicrylbenzene involves the rapid release of energy upon initiation. The compound’s nitro groups undergo rapid decomposition, leading to the formation of gaseous products such as nitrogen, carbon dioxide, and water. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive properties .

相似化合物的比较

Similar Compounds

Hexanitrobiphenyl (HNB): Another polynitropolyphenyl compound with similar explosive properties.

1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB): A chlorinated analog used in the synthesis of other explosives.

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its high thermal stability and insensitivity to shock.

Uniqueness

1,3,5-Trinitro-2,4,6-tripicrylbenzene is unique due to its combination of high thermal stability and high initiation sensitivity. This makes it particularly suitable for use in applications where both properties are required, such as in booster cups and exploding bridge wire detonators .

生物活性

1,3,5-Trinitro-2,4,6-tripicrylbenzene (TNTB) is a highly nitrated aromatic compound notable for its explosive properties and potential biological activity. This compound is primarily recognized for its applications in the explosives industry but has also been the subject of limited biological research. This article explores the biological activity of TNTB, including its mechanisms of action, toxicity, and potential applications in medicine.

Structure and Composition

TNTB is derived from the nitration of a trichlorobenzene precursor. Its chemical structure features multiple nitro groups attached to a benzene ring, which contributes to its explosive characteristics. The presence of these nitro groups enhances both its thermal stability and sensitivity to initiation.

Physical Properties

- Molecular Formula : C₁₂H₈N₄O₆

- Molecular Weight : 296.21 g/mol

- Melting Point : Approximately 168 °C

- Detonation Velocity : 7,350 m/s

The biological effects of TNTB are primarily attributed to its interaction with cellular components and potential oxidative stress induction. The nitro groups can undergo reduction reactions within biological systems, leading to the formation of reactive nitrogen species (RNS), which can damage cellular macromolecules such as DNA, proteins, and lipids.

Overview of Toxicity

TNTB has been associated with several adverse health effects based on animal studies and limited human exposure data. Common symptoms observed in experimental settings include:

- Hematological Effects : Exposure to TNTB can lead to anemia due to hemolysis and a decrease in red blood cell counts.

- Neurological Symptoms : Symptoms such as headaches, dizziness, and nausea have been reported following exposure.

- Reproductive Toxicity : Animal studies indicate potential damage to sperm production and male reproductive functions.

Case Studies

A review of available literature reveals several key findings regarding the toxicity of TNTB:

- Acute Toxicity : In rodent models, acute exposure to high doses resulted in significant mortality rates. For instance, studies have shown that doses as low as 6 mg/kg/day can increase mortality in rats over extended periods .

- Chronic Exposure Effects : Chronic exposure studies indicate that long-term ingestion or inhalation may lead to cumulative toxic effects, including systemic organ damage .

- Developmental Effects : Limited studies suggest that exposure during critical developmental windows may result in teratogenic effects; however, more research is needed to establish definitive links .

Environmental Impact

The environmental persistence of TNTB raises concerns regarding its bioaccumulation and potential ecological toxicity. Studies have indicated that TNTB can contaminate soil and water sources near military testing sites or manufacturing facilities.

Applications in Medicine

Despite its explosive nature, there is ongoing research exploring the potential use of TNTB in targeted drug delivery systems. The compound's ability to release reactive species upon reduction may be harnessed for therapeutic purposes in specific contexts.

Research Findings

Recent theoretical studies have suggested that modifications to the TNTB structure could enhance its biocompatibility while retaining some of its reactive properties for medical applications . However, practical applications remain limited due to safety concerns.

属性

IUPAC Name |

1,3,5-trinitro-2,4,6-tris(2,4,6-trinitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H6N12O24/c37-25(38)7-1-10(28(43)44)16(11(2-7)29(45)46)19-22(34(55)56)20(17-12(30(47)48)3-8(26(39)40)4-13(17)31(49)50)24(36(59)60)21(23(19)35(57)58)18-14(32(51)52)5-9(27(41)42)6-15(18)33(53)54/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJNLKPQJWBCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C(=C2[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H6N12O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。